1-Benzyl-3-(4-iodophenyl)urea
Overview
Description
Scientific Research Applications
Urease Inhibitors and Gastric Infections
1-Benzyl-3-(4-iodophenyl)urea has been studied for its potential as a urease inhibitor, which is significant in treating infections caused by Helicobacter pylori in the gastric tract. Urease inhibitors are critical in managing urinary tract infections caused by Proteus species and related bacteria. The search for effective urease inhibitors is driven by the need to find alternatives to existing treatments, which may have severe side effects. Notably, acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, highlighting the importance of exploring new compounds like 1-Benzyl-3-(4-iodophenyl)urea for this purpose (Kosikowska & Berlicki, 2011).
Nitrogen Metabolism in Agriculture
In agriculture, understanding and manipulating nitrogen metabolism is crucial for enhancing crop yield and reducing environmental impact. 1-Benzyl-3-(4-iodophenyl)urea may play a role in this context by affecting nitrogen metabolism pathways, potentially through its action on urease activity. This could have implications for the use of nitrogen fertilizers and the management of soil health. The enzyme urease is pivotal in the hydrolysis of urea to ammonia and carbon dioxide, processes central to nitrogen cycling in the environment and agricultural systems. Research in this area could lead to improved strategies for fertilizer application and nitrogen use efficiency, minimizing losses to the atmosphere and groundwater (Jin et al., 2018).
Biomedical Research and Drug Design
The unique properties of ureas make them a key functional group in drug design, with 1-Benzyl-3-(4-iodophenyl)urea potentially serving as a model compound. Ureas are integrated into small molecules to modulate drug-target interactions, affecting selectivity, stability, toxicity, and pharmacokinetic profiles. The research into urea derivatives, including 1-Benzyl-3-(4-iodophenyl)urea, continues to be an active area in medicinal chemistry, with potential applications in developing treatments for a wide range of diseases (Jagtap et al., 2017).
properties
IUPAC Name |
1-benzyl-3-(4-iodophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOWSDKOHYMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-iodophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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